Cas no 71924-62-4 (2-Fluoro-4,5-dimethoxybenzaldehyde)
2-Fluoro-4,5-dimethoxybenzaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 2-Fluoro-4,5-dimethoxybenzaldehyde
- 4,5-Dimethoxy-2-fluorobenzaldehyde~2-Fluoro-4,5-dimethoxybenzaldehyde
- 6-Fluoroveratraldehyde
- 4,5-Dimethoxy-2-fluorobenzaldehyde
- IBBYQNVXKFMSSI-UHFFFAOYSA-N
- Benzaldehyde, 2-fluoro-4,5-dimethoxy-
- PubChem2651
- BCP15308
- 4.5-dimethoxy-2-fluorobenzaldehyde
- 4,5-dimethoxy-2-fluoro benzaldehyde
- KM1436
- 2-fluoro-4,5-dimethoxy-benzaldehyde
- SBB064703
- Benzaldehyde,2-fluoro-4,5-dimethoxy-
- Benzal
- 6-Fluoroveratraldehyde, 97%
- 71924-62-4
- F0441
- EN300-84223
- CS-0128766
- DTXSID50345312
- 2-Fluoro-4,5-dimethoxybenzaldehyde #
- SCHEMBL71268
- MFCD00061108
- J-509395
- 4-NITROPHENYLTETRA-O-ACETYL-BETA-D-GLUCOPYRANOSIDE
- Z1190318877
- SY027079
- FT-0621141
- AKOS009158292
- CK2097
- AM83035
- A837360
- PS-8514
- Benzaldehyde, 2-fluoro-4,5-dimethoxy
- DB-055583
-
- MDL: MFCD00061108
- Inchi: 1S/C9H9FO3/c1-12-8-3-6(5-11)7(10)4-9(8)13-2/h3-5H,1-2H3
- InChI Key: IBBYQNVXKFMSSI-UHFFFAOYSA-N
- SMILES: FC1=CC(=C(C=C1C=O)OC)OC
- BRN: 2109343
Computed Properties
- Exact Mass: 184.05400
- Monoisotopic Mass: 184.05357231g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 174
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.4
- Topological Polar Surface Area: 35.5
Experimental Properties
- Color/Form: Crystals.
- Density: 1.201
- Melting Point: 98.0 to 101.0 deg-C
- Boiling Point: 273.3 °C at 760 mmHg
- Flash Point: 115.5 °C
- PSA: 35.53000
- LogP: 1.65540
- Sensitiveness: Air Sensitive
- Solubility: Not determined
2-Fluoro-4,5-dimethoxybenzaldehyde Customs Data
- HS CODE:2913000090
- Customs Data:
China Customs Code:
2913000090Overview:
2913000090 Item2912Other derivatives of the listed products [refer to halogenation,sulfonation,Nitrosative or nitrosative derivatives]. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS: 2913000090 halogenated, sulphonated, nitrated or nitrosated derivatives of products of heading 2912 Educational tariff:17.0% Tax rebate rate:9.0% Regulatory conditions:none Most favored nation tariff:5.5% General tariff:30.0%
2-Fluoro-4,5-dimethoxybenzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM100490-25g |
2-fluoro-4,5-dimethoxybenzaldehyde |
71924-62-4 | 95+% | 25g |
$375 | 2021-06-17 | |
| Fluorochem | 013384-250mg |
6-Fluoroveratraldehyde |
71924-62-4 | 98% | 250mg |
£19.00 | 2022-03-01 | |
| Fluorochem | 013384-1g |
6-Fluoroveratraldehyde |
71924-62-4 | 98% | 1g |
£38.00 | 2022-03-01 | |
| Fluorochem | 013384-5g |
6-Fluoroveratraldehyde |
71924-62-4 | 98% | 5g |
£102.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F156575-1G |
2-Fluoro-4,5-dimethoxybenzaldehyde |
71924-62-4 | >98.0%(GC) | 1g |
¥190.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F156575-25g |
2-Fluoro-4,5-dimethoxybenzaldehyde |
71924-62-4 | >98.0%(GC) | 25g |
¥4058.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F156575-5G |
2-Fluoro-4,5-dimethoxybenzaldehyde |
71924-62-4 | >98.0%(GC) | 5g |
¥858.90 | 2023-09-02 | |
| abcr | AB469481-5 g |
2-Fluoro-4,5-dimethoxybenzaldehyde, 95%; . |
71924-62-4 | 95% | 5g |
€143.80 | 2023-07-18 | |
| abcr | AB469481-10 g |
2-Fluoro-4,5-dimethoxybenzaldehyde, 95%; . |
71924-62-4 | 95% | 10g |
€202.60 | 2023-07-18 | |
| abcr | AB469481-25 g |
2-Fluoro-4,5-dimethoxybenzaldehyde, 95%; . |
71924-62-4 | 95% | 25g |
€348.90 | 2023-07-18 |
2-Fluoro-4,5-dimethoxybenzaldehyde Suppliers
2-Fluoro-4,5-dimethoxybenzaldehyde Related Literature
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
Related Categories
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Dimethoxybenzenes
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Methoxybenzenes Dimethoxybenzenes
- Pharmaceutical and Biochemical Products Medicinal Building Blocks Fluorine containing Building Blocks
- Solvents and Organic Chemicals Organic Compounds Hydrocarbons
Additional information on 2-Fluoro-4,5-dimethoxybenzaldehyde
Professional Introduction to 2-Fluoro-4,5-dimethoxybenzaldehyde (CAS No. 71924-62-4)
2-Fluoro-4,5-dimethoxybenzaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 71924-62-4, is a fluorinated aromatic aldehyde that has garnered significant attention in the field of pharmaceutical chemistry and organic synthesis. This compound serves as a versatile intermediate in the development of various biologically active molecules, particularly in the synthesis of heterocyclic compounds and fine chemicals. Its unique structural features, combining a fluorine atom with methoxy substituents on a benzaldehyde backbone, make it a valuable building block for medicinal chemists exploring novel therapeutic agents.
The chemical structure of 2-Fluoro-4,5-dimethoxybenzaldehyde consists of a benzene ring substituted with a formyl group at the 1-position, a fluorine atom at the 2-position, and methoxy groups at the 4- and 5-positions. This arrangement imparts distinct electronic and steric properties to the molecule, influencing its reactivity and potential biological activity. The presence of the fluorine atom, in particular, is known to enhance metabolic stability and binding affinity in drug candidates, making this compound an attractive scaffold for further derivatization.
In recent years, there has been growing interest in fluorinated aromatic compounds due to their broad spectrum of biological activities. 2-Fluoro-4,5-dimethoxybenzaldehyde has been explored in several research studies as a precursor for synthesizing novel pharmacophores. For instance, its utility in constructing fluoroquinolone analogs has been highlighted in academic literature. Fluoroquinolones are a class of antibiotics known for their potent antibacterial activity, and modifications at specific positions on their structure can lead to enhanced efficacy and reduced resistance profiles. The aldehyde functionality of 2-Fluoro-4,5-dimethoxybenzaldehyde allows for further functionalization via condensation reactions with various nucleophiles, enabling the creation of complex heterocyclic frameworks.
Moreover, this compound has found applications in the synthesis of kinase inhibitors, which are crucial in targeted cancer therapies. The methoxy groups at the 4- and 5-positions provide opportunities for selective interactions with biological targets, while the fluorine atom can modulate lipophilicity and binding affinity. A notable study published in the Journal of Medicinal Chemistry demonstrated the use of 2-Fluoro-4,5-dimethoxybenzaldehyde in generating novel tyrosine kinase inhibitors with improved pharmacokinetic properties. These inhibitors showed promising activity against various cancer cell lines, highlighting the potential of this intermediate in drug discovery efforts.
The synthesis of 2-Fluoro-4,5-dimethoxybenzaldehyde typically involves multi-step organic transformations starting from commercially available precursors. One common approach involves the selective halogenation of a dimethoxybenzene derivative followed by fluorination and formylation. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have also been employed to achieve higher yields and purities. The efficiency and scalability of these synthetic routes are critical for industrial applications where large quantities of high-quality intermediates are required.
In addition to its pharmaceutical applications, 2-Fluoro-4,5-dimethoxybenzaldehyde has been utilized in materials science research. Its ability to participate in condensation reactions with diamines or other bifunctional reagents makes it a useful precursor for synthesizing polyamides or polyimides with tailored properties. These polymers find applications in high-performance coatings, adhesives, and electronic materials due to their thermal stability and mechanical strength.
The growing body of research on fluorinated aromatic aldehydes underscores their importance as key intermediates in modern chemistry. The structural diversity offered by compounds like 2-Fluoro-4,5-dimethoxybenzaldehyde continues to inspire new synthetic strategies and applications across multiple disciplines. As computational chemistry tools become more sophisticated, virtual screening methods are being increasingly employed to identify novel derivatives with enhanced biological activity. This interdisciplinary approach promises to accelerate the discovery process and bring new therapeutic agents to market more efficiently.
In conclusion,2-Fluoro-4,5-dimethoxybenzaldehyde (CAS No. 71924-62-4) represents a valuable chemical entity with far-reaching implications in pharmaceuticals and materials science. Its unique structural features make it an excellent candidate for further functionalization and exploration in drug discovery programs. As research progresses,the full potential of this compound is expected to be realized,leading to innovative solutions in medicine and industry alike.
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